molecular formula C22H24N2O4S B6160368 N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1391584-88-5

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6160368
CAS No.: 1391584-88-5
M. Wt: 412.5 g/mol
InChI Key: DJVGCYOUWVNJIL-VXKWHMMOSA-N
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Description

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide

  • N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-triisopropylbenzenesulfonamide

Uniqueness: N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzene-1-sulfonamide stands out due to its specific methoxy groups, which can influence its reactivity and binding properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

1391584-88-5

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H24N2O4S/c1-27-18-13-14-20(19(15-18)28-2)29(25,26)24-22(17-11-7-4-8-12-17)21(23)16-9-5-3-6-10-16/h3-15,21-22,24H,23H2,1-2H3/t21-,22-/m0/s1

InChI Key

DJVGCYOUWVNJIL-VXKWHMMOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC

Purity

95

Origin of Product

United States

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